2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound featuring a benzyl group attached to an oxadiazole ring, which is further connected to a thioacetamide group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in areas such as enzyme inhibition or receptor binding.
Industry: Its unique chemical properties can be harnessed for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but may differ in the substituents attached to the ring.
Thioacetamide derivatives: These compounds contain the thioacetamide group but may have different core structures.
Uniqueness: 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to its combination of the oxadiazole ring, benzyl group, thioacetamide group, and tetrahydrofuran moiety. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(17-10-13-7-4-8-21-13)11-23-16-19-18-15(22-16)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMTZFLTQIQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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